molecular formula C22H27FN4O2 B019961 Sunitinib-d10 CAS No. 1126721-82-1

Sunitinib-d10

货号 B019961
CAS 编号: 1126721-82-1
分子量: 408.5 g/mol
InChI 键: WINHZLLDWRZWRT-BLSNYXODSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

  • Sunitinib malate (SU11248/Sutent) : A multitargeted tyrosine kinase inhibitor with potent anti-angiogenic and antitumor activities. Approved for advanced renal cell carcinoma and gastrointestinal stromal tumors refractory to imatinib. Discovery and development focused on multitargeted approach in cancer treatment (Faivre, Demetri, Sargent, & Raymond, 2007).

Synthesis Analysis

  • Methodology : Sunitinib synthesized using ethyl acetoacetate via Knorr reaction, selective hydrolysis, decarboxylation, formylation, hydrolysis, and condensation. Total yield of the process is 31.1%, confirmed by MS and 1HNMR analysis (Zheng, Zhao, Shu-xin, Wei, & Ping, 2010).

Molecular Structure Analysis

Chemical Reactions and Properties

  • Receptor Tyrosine Kinase Inhibition : Inhibits cellular signaling of targets like platelet-derived growth factor receptors and vascular endothelial growth factor receptors. Affects the ATP-binding cassette transporters P-Glycoprotein (ABCB1) and ABCG2, impacting drug bioavailability (Shukla, Robey, Bates, & Ambudkar, 2009).

Physical Properties Analysis

  • Formulation Characteristics : Sunitinib formulated in nano-polymeric pharmaceutical excipient such as chitosan nanoparticles (CS-NPs), characterized by DLS, SEM, FT-IR, and XRD (Joseph, Sangeetha, & Gomathi, 2016).

Chemical Properties Analysis

  • Drug-Eluting Beads : Sunitinib-HCl mixed with LC Bead® 300–500μm for use in transarterial chemoembolization, demonstrating in vitro inhibition of human colorectal cancer (CRC) and hepatocellular carcinoma (HCC) cells (Lahti, Ludwig, Xing, Sun, Zeng, & Kim, 2017).

科学研究应用

  1. 靶向髓系抑制细胞(MDSCs):Sunitinib-d10作为一种酪氨酸激酶抑制剂(TKI),靶向MDSCs,减少免疫抑制。这一特性表明它有潜力与某些肿瘤类型的免疫疗法结合使用(Finke et al., 2011)

  2. 诱导肾细胞癌凋亡:该化合物诱导肿瘤细胞凋亡并在肾细胞癌细胞中引起生长停滞,通过抑制Stat3活性增强抗肿瘤效果(Xin et al., 2009)

  3. 在小儿髓母细胞瘤中的潜力:Sunitinib在诱导人类髓母细胞瘤中的细胞凋亡和抑制细胞增殖方面表现出疗效,表明其有潜力用于治疗小儿髓母细胞瘤(Yang et al., 2010)

  4. 肿瘤学治疗的发展:Sunitinib-d10正在用于肿瘤学治疗,已建立的暴露-活性关系有助于在早期临床试验中确定生物活性剂量(Mendel et al., 2015)

  5. 对甲状腺癌细胞的作用:它对活化的内皮和间叶甲状腺癌细胞具有活性,通过抑制Akt和ERK1/2磷酸化以及降调cyclin-D1来发挥作用(Di Desidero et al., 2013)

  6. 抑制ABC药物转运蛋白:Sunitinib抑制ABC药物转运蛋白P-糖蛋白(ABCB1)和ABCG2,可能影响与其联合给药的药物的生物利用度(Shukla et al., 2009)

  7. 在各种癌症治疗中的疗效:它在晚期肾细胞癌和胃肠间质瘤中显示出疗效,作为一种多靶点酪氨酸激酶抑制剂具有抗血管生成和抗肿瘤活性(Faivre et al., 2007)

  8. 胰腺神经内分泌肿瘤的治疗:在37.5毫克的剂量下,与安慰剂相比,它改善了晚期胰腺神经内分泌肿瘤患者的无进展生存期、总生存期和客观反应率(Raymond et al., 2011)

安全和危害

In case of exposure, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

未来方向

Sunitinib, the non-deuterated version of Sunitinib-d10, has been repurposed as an experimental therapy for neovascular age-related macular degeneration . It has also been suggested that the future may lie in multi-targeted therapies including alternative agents and modalities that target both the VEGF ligand/receptor system as well as other pathways .

属性

IUPAC Name

N-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-/i1D3,2D3,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINHZLLDWRZWRT-BLSNYXODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649135
Record name N-(2-{Bis[(~2~H_5_)ethyl]amino}ethyl)-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sunitinib-d10

CAS RN

1126721-82-1
Record name N-(2-{Bis[(~2~H_5_)ethyl]amino}ethyl)-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sunitinib-d10
Reactant of Route 2
Reactant of Route 2
Sunitinib-d10
Reactant of Route 3
Reactant of Route 3
Sunitinib-d10
Reactant of Route 4
Reactant of Route 4
Sunitinib-d10
Reactant of Route 5
Reactant of Route 5
Sunitinib-d10
Reactant of Route 6
Reactant of Route 6
Sunitinib-d10

Citations

For This Compound
31
Citations
P de Bruijn, S Sleijfer, MH Lam, RHJ Mathijssen… - … of pharmaceutical and …, 2010 - Elsevier
… Mass transitions of m/z were optimized for sunitinib, SU12662, and sunitinib-d10 (IS) by … kV and the cone voltage at 38 V for sunitinib and sunitinib-d10 (IS) and 35 V for SU12662, with a …
Number of citations: 69 www.sciencedirect.com
R Rais, M Zhao, P He, L Xu, JF Deeken… - Biomedical …, 2012 - Wiley Online Library
… , N-desethyl sunitinib at m/z 371.2, and sunitinib-d10 at m/z 409.1 to pass through the first … (m/z 283.2) and sunitinib-d10 at (m/z 283.2), were monitored in the third quadrupole (Q3). …
D Sabanathan, A Zhang, P Fox, S Coulter… - Cancer Chemotherapy …, 2017 - Springer
… Stock solutions of sunitinib and sunitinib-d10 were prepared from sunitinib maleate and sunitinib-d10 maleate at 2.5 mg/mL by dissolving 1 mg of the equivalent free base in 400 μL of …
Number of citations: 27 link.springer.com
J Takyi-Williams, X Dong, H Gong, Y Wang, W Jian… - Bioanalysis, 2015 - Future Science
… To each aliquot, 1 μl of the IS solution (500 ng/ml of sunitinib-d10 in methanol: water, 1:1) was added followed by vortex-mixing. Dried plasma spots were prepared, as described above, …
Number of citations: 23 www.future-science.com
F Paech, VF Abegg, U Duthaler, L Terracciano… - Toxicology, 2018 - Elsevier
… Plasma samples were precipitated with internal standard solution (5 ng/ml sunitinib-d10 [… 1:1 v/v), containing 2.5 ng/ml sunitinib-d10. The samples were centrifuged at 3220 xg for 30 min …
Number of citations: 24 www.sciencedirect.com
AMJ Thijs, CML van Herpen, V Verweij… - Journal of …, 2015 - journals.lww.com
… Plasma samples were deproteinized by addition of acetonitril containing Sunitinib-D10 (Toronto … and m/z 409.4 (parent ion) to m/z 283.2 and 326.2 (both product ions) for sunitinib-D10. …
Number of citations: 25 journals.lww.com
J Musijowski, E Piórkowska, PJ Rudzki - science24.com
… Applied sample preparation procedure as well as instrumental conditions allowed recoveries of approximately 70 % for both sunitinib and sunitinib-d10 (internal standard) and linear …
Number of citations: 0 www.science24.com
J Takyi-Williams, W Jian, Y Wang, K Tang, H Gong… - Analytical …, 2020 - pubs.rsc.org
… Standard line curves obtained from the plot of peak area ratios of sunitinib/sunitinib-d10 in six different rat blood lots versus sunitinib concentrations. The precision value of standard line …
Number of citations: 4 pubs.rsc.org
S Bouchet, E Chauzit, D Ducint, N Castaing… - Clinica Chimica …, 2011 - Elsevier
BACKGROUND: Tyrosine Kinase Inhibitors (TKIs) are a class of targeted drugs for the treatment of malignant pathologies. The metabolic profile of these drugs can result in great …
Number of citations: 189 www.sciencedirect.com
NAG Lankheet, CU Blank, H Mallo… - Journal of analytical …, 2011 - academic.oup.com
Skin reactions are side effects of sunitinib therapy with an adverse impact on quality of life often necessitating dose reductions. For conventional antineoplastic agents, such as …
Number of citations: 40 academic.oup.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。